molecular formula C8H16ClNS B2927304 {8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride CAS No. 2126160-18-5

{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride

Cat. No.: B2927304
CAS No.: 2126160-18-5
M. Wt: 193.73
InChI Key: TZBWGYUFDKPHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride is a bicyclic organic compound featuring a sulfur atom in the bridgehead position (8-thiabicyclo framework) and a methanamine group at the 3-position of the bicyclo[3.2.1]octane system. It is synthesized via multi-step routes, often involving cycloaddition or ring-closure reactions, as exemplified by the general synthetic pathways for related thiabicyclo compounds . The hydrochloride salt form enhances its stability and solubility for pharmacological applications. This compound is cataloged by suppliers like Enamine Ltd.

Properties

IUPAC Name

8-thiabicyclo[3.2.1]octan-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c9-5-6-3-7-1-2-8(4-6)10-7;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBWGYUFDKPHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1S2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride typically involves the reaction of a suitable bicyclic precursor with a sulfur-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity levels for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of {8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Applications/Notes
{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride 8-Thiabicyclo[3.2.1]octane Methanamine group at C3; sulfur bridgehead 151.21 (base) Building block for drug discovery; potential CNS-targeting activity due to amine moiety.
((1R,3s,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine hydrochloride 8-Azabicyclo[3.2.1]octane Nitrogen bridgehead; methyl group at N8 190.72 Pharmacological studies (e.g., receptor binding); sold by Fluorochem for lab use.
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride 8-Azabicyclo[3.2.1]octane Thiophen-3-yl methanone at C3; nitrogen bridgehead 257.78 Probable use in ligand design for kinase inhibition or GPCR modulation.
tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate 3,8-Diazabicyclo[3.2.1]octane Piperidin-4-yl and tert-butyl carbamate groups 295.43 Intermediate for peptidomimetics or protease inhibitors; Boc-protected amine.
Key Observations:
  • Bridgehead Heteroatom: Replacing sulfur (thia) with nitrogen (aza) increases molecular weight and alters electronic properties. For example, the aza analog in has a higher molecular weight (190.72 vs.
  • Substituent Impact: The thiophene-methanone derivative () introduces aromaticity and bulkiness, likely affecting target selectivity compared to the simpler methanamine group in the parent compound .
  • Biological Relevance : The sulfur atom in {8-thiabicyclo...} may enhance membrane permeability due to its lipophilic character, whereas nitrogen analogs (e.g., ) could improve water solubility .

Pharmacological and Biochemical Comparisons

  • Receptor Binding: The methanamine group in {8-thiabicyclo...} may mimic endogenous amines (e.g., dopamine, serotonin), suggesting CNS activity. In contrast, the thiophene-methanone analog () could target enzymes with hydrophobic binding pockets .

Biological Activity

{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride is a bicyclic compound containing sulfur, which has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The unique structure of this compound includes a sulfur atom within a bicyclic framework, which influences its reactivity and interactions with biological macromolecules. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to diverse derivatives that may exhibit distinct biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity and leading to various biological effects.

Key Mechanisms:

  • Covalent Bond Formation : Interaction with nucleophilic sites on proteins.
  • Modulation of Enzyme Activity : Influencing metabolic pathways through enzyme inhibition or activation.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

2. Anticancer Properties

Preliminary data suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .

3. Dopamine Transporter Inhibition

The compound has been identified as a potent inhibitor of the dopamine transporter (DAT), which is significant for developing treatments for conditions like cocaine addiction .

Research Findings and Case Studies

StudyFindings
Antimicrobial Study Demonstrated effectiveness against various bacterial strains, suggesting potential as a new antibiotic agent.
Anticancer Research Showed inhibition of PC-3 prostate cancer cell lines, indicating possible anticancer activity .
Dopamine Transporter Inhibition Exhibited IC(50) values ranging from 7-43 nM for DAT inhibition, highlighting its potential in addiction therapy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to related compounds:

CompoundBiological ActivityNotes
{8-Thiabicyclo[3.2.1]octan-3-yl}methanolModerate antimicrobialLacks potency compared to methanamine derivative
{8-Thiabicyclo[3.2.1]octan-3-yl}methylamineStronger DAT inhibitionMore effective in addiction models
{8-Thiabicyclo[3.2.1]octan-3-yl}methyl chlorideLimited biological dataLess studied than other derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.